molecular formula C8H13F2NO4 B7964544 2-(Tert-butoxycarbonylamino)-3,3-difluoro-propanoic acid

2-(Tert-butoxycarbonylamino)-3,3-difluoro-propanoic acid

Cat. No.: B7964544
M. Wt: 225.19 g/mol
InChI Key: RBBANSRZYXHAHO-UHFFFAOYSA-N
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Description

2-(Tert-butoxycarbonylamino)-3,3-difluoro-propanoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tert-butoxycarbonylamino)-3,3-difluoro-propanoic acid typically involves the protection of an amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions may vary, but common methods include:

Industrial Production Methods

Industrial production of Boc-protected amino acids often involves large-scale reactions using similar conditions as described above. The use of continuous flow microreactor systems has been explored to enhance efficiency and scalability .

Mechanism of Action

The mechanism of action of 2-(Tert-butoxycarbonylamino)-3,3-difluoro-propanoic acid primarily involves its role as a protected amino acid derivative. The Boc group protects the amino functionality during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical processes, including enzyme inhibition and protein binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Tert-butoxycarbonylamino)-3,3-difluoro-propanoic acid is unique due to the presence of the difluoropropanoic acid moiety, which imparts distinct chemical and physical properties. This makes it particularly valuable in the synthesis of fluorinated compounds and in medicinal chemistry for the development of novel therapeutics .

Properties

IUPAC Name

3,3-difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F2NO4/c1-8(2,3)15-7(14)11-4(5(9)10)6(12)13/h4-5H,1-3H3,(H,11,14)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBBANSRZYXHAHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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